N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]propanamide
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Overview
Description
DMPEA , belongs to the phenethylamine class. It is an analogue of dopamine, a major neurotransmitter in humans, where the hydroxy groups at positions 3 and 4 have been replaced with methoxy groups .
Preparation Methods
Synthesis:: One of the earliest syntheses of DMPEA (then referred to as “homoveratrylamine”) involved a multi-step sequence starting from vanillin. A shorter synthesis, proposed by Shulgin and Shulgin, is as follows:
3,4-Dimethoxybenzaldehyde (veratraldehyde): → 2. → 3. → 4. → 53,4-Dimethoxyphenethylamine .
Industrial Production:: Information on industrial-scale production methods for DMPEA is limited. research and development in this area could yield more efficient synthetic routes.
Chemical Reactions Analysis
Reactivity:: DMPEA can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: DMPEA may be oxidized using suitable oxidants.
Reduction: Reduction reactions can convert DMPEA to other derivatives.
Substitution: DMPEA can participate in nucleophilic substitution reactions.
Major Products:: The specific products formed from these reactions would depend on the reaction conditions and reagents used. Further research is needed to explore the full scope of DMPEA’s reactivity.
Scientific Research Applications
DMPEA has found applications in several scientific fields:
Chemistry: As a precursor for the synthesis of other compounds.
Biology: Investigating its effects on cellular processes.
Medicine: Studying its potential therapeutic properties.
Industry: Exploring its use in materials science or other industrial applications.
Mechanism of Action
The precise mechanism by which DMPEA exerts its effects remains an active area of research. It likely involves interactions with molecular targets and signaling pathways. Further studies are needed to elucidate these mechanisms.
Comparison with Similar Compounds
DMPEA shares structural similarities with mescaline (3,4,5-trimethoxyphenethylamine), a well-known psychoactive compound found in certain cacti. While both compounds belong to the phenethylamine family, DMPEA’s unique features set it apart from other related molecules.
Properties
Molecular Formula |
C24H29N3O5 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-propan-2-ylphenoxy)propanamide |
InChI |
InChI=1S/C24H29N3O5/c1-6-29-20-13-10-18(14-21(20)30-7-2)22-23(27-32-26-22)25-24(28)16(5)31-19-11-8-17(9-12-19)15(3)4/h8-16H,6-7H2,1-5H3,(H,25,27,28) |
InChI Key |
IRGRPGQLUQJKON-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC=C(C=C3)C(C)C)OCC |
Origin of Product |
United States |
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